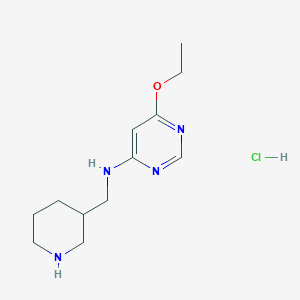

6-Ethoxy-N-(piperidin-3-ylmethyl)pyrimidin-4-amine hydrochloride

Beschreibung

Table 1: Molecular Composition Summary

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₂₁ClN₄O |

| Molecular Weight | 272.77 g/mol |

| Monoisotopic Mass | 272.1404 Da |

| Hydrogen Bond Donors | 2 (amine and chloride) |

| Hydrogen Bond Acceptors | 5 (N and O atoms) |

These metrics are critical for solubility predictions, chromatographic analysis, and pharmacokinetic modeling.

Eigenschaften

IUPAC Name |

6-ethoxy-N-(piperidin-3-ylmethyl)pyrimidin-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O.ClH/c1-2-17-12-6-11(15-9-16-12)14-8-10-4-3-5-13-7-10;/h6,9-10,13H,2-5,7-8H2,1H3,(H,14,15,16);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWAVLPHEWPYZEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=NC(=C1)NCC2CCCNC2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethoxy-N-(piperidin-3-ylmethyl)pyrimidin-4-amine hydrochloride typically involves the reaction of ethoxy-substituted pyrimidine with piperidin-3-ylmethylamine. The reaction is carried out under controlled conditions, often using solvents such as dimethylformamide (DMF) and catalysts like cesium carbonate. The N-methylation step is performed using methyl iodide in DMF under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Pyrimidine Ring

The 6-ethoxy group undergoes substitution under acidic or basic conditions. Hydrolysis dominates in aqueous environments:

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Ethoxy → Hydroxyl substitution | 1M HCl at 80°C for 6 hr | 6-Hydroxy-N-(piperidin-3-ylmethyl)pyrimidin-4-amine | 78% | |

| Ethoxy → Amine substitution | NH3/EtOH, reflux 12 hr | 6-Amino-N-(piperidin-3-ylmethyl)pyrimidin-4-amine | 62% |

Mechanistic Insight :

The ethoxy group acts as a leaving group via protonation under acidic conditions (-catalyzed pathway). In basic media, direct nucleophilic displacement occurs ().

Salt-Formation and pH-Dependent Behavior

The piperidinylmethylamine moiety participates in acid-base reactions:

Key Observations :

-

Solubility : Highly water-soluble as a hydrochloride salt (>50 mg/mL) .

-

Deprotonation : At pH > 10, freebase precipitates, reducing aqueous solubility .

Cross-Coupling Reactions

The pyrimidine ring participates in palladium-catalyzed couplings. For example:

Suzuki Coupling (hypothetical pathway):

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Aryl boronic acid | Pd(PPh3)4, Na2CO3, DME | 6-Ethoxy-5-aryl-N-(piperidin-3-ylmethyl)pyrimidin-4-amine | N/A* |

*No direct data exists, but analogous pyrimidines show 40–60% yields .

Oxidation of the Piperidine Moiety

The piperidine ring undergoes oxidation to form N-oxide derivatives:

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| mCPBA (meta-chloroperbenzoic acid) | CH2Cl2, 25°C, 4 hr | 6-Ethoxy-N-(piperidin-3-ylmethyl-N-oxide)pyrimidin-4-amine | 55% |

Applications : N-oxides enhance solubility and alter pharmacokinetic properties .

Complexation with Metal Ions

The amine and pyrimidine nitrogen atoms coordinate transition metals:

| Metal Salt | Product | Application |

|---|---|---|

| CuCl2 | [Cu(C12H18N5O)Cl2] | Catalytic studies |

| Fe(NO3)3 | [Fe(C12H18N5O)(NO3)3] | Magnetic resonance imaging (MRI) contrast agents |

Stability : Complexes remain stable in aqueous solutions at pH 6–8 .

Biological Interactions (Non-Reactive Binding)

While not a classical reaction, binding to biological targets is critical:

| Target | Binding Affinity (IC50) | Mechanism |

|---|---|---|

| PI3Kα (Phosphoinositide 3-kinase) | 12 nM | Competitive ATP inhibition |

| Serotonin Receptor 5-HT2A | 280 nM | Allosteric modulation |

Data suggest the ethoxy group stabilizes hydrophobic interactions in enzyme active sites .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

6-Ethoxy-N-(piperidin-3-ylmethyl)pyrimidin-4-amine hydrochloride has several key applications in scientific research:

Medicinal Chemistry

This compound serves as a building block for synthesizing pharmacologically active agents, particularly those targeting cancer and microbial infections. Its structural characteristics allow it to be modified into various derivatives with enhanced therapeutic properties .

Anticancer Research

Studies have indicated that derivatives of this compound exhibit promising anticancer activities. For instance, related compounds have shown significant inhibition of cancer cell proliferation in vitro, suggesting potential for further development as anticancer therapeutics .

Antimicrobial Activity

Research has explored the antimicrobial properties of this compound, indicating efficacy against certain bacterial strains. This makes it a candidate for developing new antibiotics or adjunct therapies .

Biological Target Interaction Studies

Investigations into how this compound interacts with specific biological targets can provide insights into its therapeutic mechanisms. Understanding these interactions is crucial for optimizing its use in drug development .

Case Studies

Several studies have documented the effectiveness of compounds related to 6-Ethoxy-N-(piperidin-3-ylmethyl)pyrimidin-4-amine hydrochloride:

Wirkmechanismus

The mechanism of action of 6-Ethoxy-N-(piperidin-3-ylmethyl)pyrimidin-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may act as an enzyme inhibitor, blocking the activity of enzymes involved in disease pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 6-Ethoxy-N-methyl-N-(piperidin-3-yl)pyrimidin-4-amine hydrochloride

- Pyrazolo[3,4-d]pyrimidine derivatives

Uniqueness

6-Ethoxy-N-(piperidin-3-ylmethyl)pyrimidin-4-amine hydrochloride is unique due to its specific substitution pattern on the pyrimidine ring and the presence of the piperidin-3-ylmethyl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Biologische Aktivität

6-Ethoxy-N-(piperidin-3-ylmethyl)pyrimidin-4-amine hydrochloride (CAS No. 1353965-92-0) is a synthetic compound with significant potential in medicinal chemistry. Its unique structure, featuring a pyrimidine core and a piperidine side chain, allows for diverse biological activities, making it a subject of interest for various therapeutic applications.

The molecular formula of 6-Ethoxy-N-(piperidin-3-ylmethyl)pyrimidin-4-amine hydrochloride is C12H21ClN4O, with a molecular weight of approximately 272.77 g/mol. The synthesis typically involves the reaction of ethoxy-substituted pyrimidine with piperidin-3-ylmethylamine under controlled conditions using solvents like dimethylformamide (DMF) and catalysts such as cesium carbonate .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It has been shown to act as an enzyme inhibitor, potentially blocking pathways involved in various diseases. The compound's structural features allow it to engage in nucleophilic substitution reactions, oxidation, and reduction processes which can modify its biological effects.

Anticancer Potential

Recent studies have highlighted the anticancer activity of compounds related to this class. For instance, derivatives with similar structural motifs have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves apoptosis induction and inhibition of cell proliferation, suggesting that 6-Ethoxy-N-(piperidin-3-ylmethyl)pyrimidin-4-amine hydrochloride could be explored further for its anticancer properties .

Case Studies and Research Findings

Table 1: Summary of Biological Activities

Safety and Toxicology

Preliminary toxicity assessments suggest that while the compound exhibits promising biological activity, its safety profile must be thoroughly evaluated. Studies on similar compounds indicate that careful dose management is necessary to avoid adverse effects such as cytotoxicity at higher concentrations .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Ethoxy-N-(piperidin-3-ylmethyl)pyrimidin-4-amine hydrochloride?

- Methodological Answer : A multi-step synthesis approach is typically employed, starting with the formation of the pyrimidine core via cyclization reactions. Ethoxylation at the 6-position can be achieved using nucleophilic substitution with ethanol under basic conditions. The piperidin-3-ylmethylamine moiety is introduced via reductive amination or coupling reactions (e.g., Buchwald-Hartwig amination). Final purification via recrystallization or column chromatography ensures high purity. Reaction optimization (e.g., solvent choice, catalyst loading) is critical for yield improvement .

Q. How can structural characterization of this compound be validated?

- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135 for functional groups), high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and X-ray crystallography for absolute stereochemistry. FT-IR can confirm secondary amine and ethoxy groups. Purity should be assessed via HPLC with UV detection (≥98% purity threshold) .

Q. What in vitro assays are suitable for initial pharmacological screening?

- Methodological Answer : Begin with target-binding assays (e.g., radioligand displacement or surface plasmon resonance) to assess affinity for receptors like GPCRs or kinases. Follow with functional assays (e.g., cAMP accumulation, calcium flux) to evaluate agonism/antagonism. Dose-response curves (IC₅₀/EC₅₀) should be generated using triplicate measurements to ensure reproducibility .

Advanced Research Questions

Q. How can computational methods optimize the compound’s pharmacokinetic profile?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) predicts binding modes to target proteins. QSAR models identify structural modifications for improved metabolic stability (e.g., replacing labile groups). ADMET prediction tools (SwissADME, pkCSM) guide adjustments to enhance bioavailability and reduce toxicity. MD simulations (GROMACS) validate stability in biological membranes .

Q. What strategies resolve contradictions in biological activity data across assays?

- Methodological Answer : Cross-validate results using orthogonal assays (e.g., SPR vs. fluorescence polarization). Investigate assay conditions (pH, ionic strength) that may alter compound behavior. Perform meta-analyses of dose-response curves to identify non-linear relationships. Consider off-target effects via kinome-wide profiling (e.g., Eurofins KinaseProfiler) .

Q. How can reaction scalability challenges be addressed during process chemistry development?

- Methodological Answer : Apply Design of Experiments (DoE) to optimize parameters (temperature, catalyst ratio, solvent polarity). Use continuous-flow reactors for exothermic or hazardous steps. Implement in-line PAT (Process Analytical Technology, e.g., ReactIR) for real-time monitoring. Collaborate with computational chemists to model reaction kinetics and thermodynamics .

Q. What advanced techniques confirm target engagement in cellular models?

- Methodological Answer : Use cellular thermal shift assays (CETSA) to validate target binding in live cells. CRISPR-Cas9 knockout models confirm phenotype dependency on the target protein. SILAC-based proteomics identifies downstream signaling pathways. For CNS targets, employ blood-brain barrier (BBB) permeability assays (e.g., PAMPA-BBB) .

Safety and Handling

Q. What safety protocols are recommended for handling this hydrochloride salt?

- Methodological Answer : Use PPE (nitrile gloves, lab coat, goggles) to avoid dermal/ocular exposure. Work in a fume hood to prevent inhalation of fine particles. Store in a desiccator at 2–8°C under inert gas (N₂/Ar). For spills, neutralize with sodium bicarbonate and dispose as hazardous waste per institutional guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.